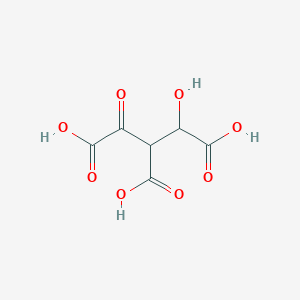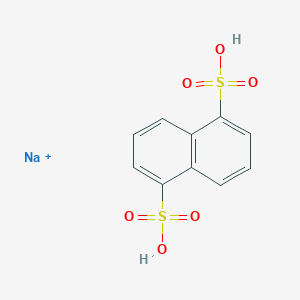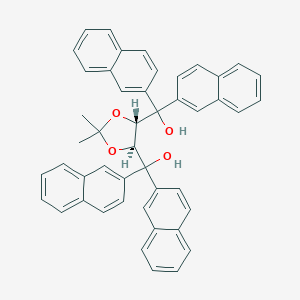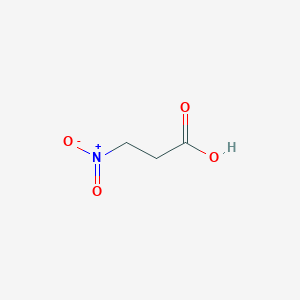
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside has several applications in scientific research:
作用機序
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.
類似化合物との比較
Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZLCBDCWPRCMA-OCOQZWCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














